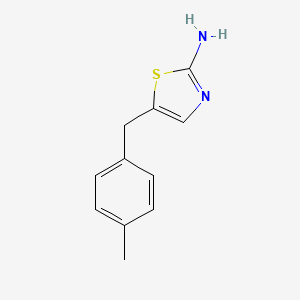

5-(4-Methylbenzyl)-1,3-thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

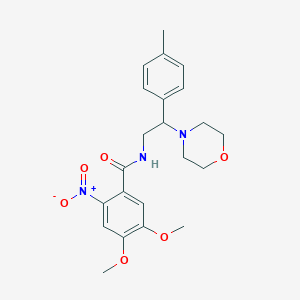

“5-(4-Methylbenzyl)-1,3-thiazol-2-amine” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The “4-Methylbenzyl” part refers to a benzyl group (a benzene ring attached to a CH2 group) with a methyl group (CH3) attached to the 4th carbon of the benzene ring .

Molecular Structure Analysis

The molecular structure of “5-(4-Methylbenzyl)-1,3-thiazol-2-amine” would consist of a thiazole ring attached to a benzyl group at the 5-position. The benzyl group would have a methyl group attached to its 4-position .

Chemical Reactions Analysis

The chemical reactions involving “5-(4-Methylbenzyl)-1,3-thiazol-2-amine” would depend on the specific conditions and reagents present. Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Methylbenzyl)-1,3-thiazol-2-amine” would depend on its exact structure. For example, similar compounds like 4-Methylbenzyl alcohol have a boiling point of 259 °C and a density of 1.113 g/mL at 25 °C .

科学的研究の応用

Antimicrobial and Anticancer Properties

Antiproliferative and Antimicrobial Activities : Schiff bases derived from 1,3,4-thiadiazole compounds, including variants similar to 5-(4-Methylbenzyl)-1,3-thiazol-2-amine, have shown significant antimicrobial activities and DNA protective abilities against oxidative damage. Some compounds demonstrated cytotoxicity against cancer cell lines, suggesting their potential use in chemotherapy strategies (Gür et al., 2020).

Antitumor Activity : A study on a structurally related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, highlighted its crystal structure and promising antitumor activity against the Hela cell line, indicating the therapeutic potential of the thiazole scaffold in cancer treatment (叶姣 et al., 2015).

Biological Activity Modulation

Catalytic and Synthetic Applications : Catalytic amination of 5-iodouracil derivatives, involving thiazole and thiazoline rings, showcases the utility of thiazole compounds in synthesizing heterocyclic structures, which are pivotal in pharmaceutical development (Arterburn et al., 2001).

Anti-leishmanial Activity : Thiazol-2-amines with N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties were evaluated for their anti-leishmanial activity, showcasing the versatility of thiazol-2-amine derivatives in combating parasitic infections (Tahghighi et al., 2012).

Supramolecular Chemistry : Studies on 4-methylbenzo[d]thiazol-2-amine and its adducts with organic acids reveal insights into molecular interactions and supramolecular assembly, highlighting the importance of thiazole derivatives in materials science (Zhang et al., 2021).

Safety And Hazards

The safety and hazards associated with “5-(4-Methylbenzyl)-1,3-thiazol-2-amine” would depend on its exact structure and properties. For example, similar compounds like 4-Methylbenzyl alcohol are considered hazardous by the 2012 OSHA Hazard Communication Standard and can cause skin irritation, serious eye irritation, and respiratory irritation .

特性

IUPAC Name |

5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-2-4-9(5-3-8)6-10-7-13-11(12)14-10/h2-5,7H,6H2,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEONQFTFXDSBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methylbenzyl)-1,3-thiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2630185.png)

![3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2630186.png)

![1-[4-Hydroxy-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone](/img/structure/B2630188.png)

![4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2630196.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2630197.png)

![N-([2,2'-bifuran]-5-ylmethyl)acetamide](/img/structure/B2630199.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2630205.png)